molecular formula C18H11F3N4O2 B10915388 13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B10915388
M. Wt: 372.3 g/mol
InChI Key: TYRJGPYNLRQKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is a complex heterocyclic compound This compound is notable for its unique structural features, which include multiple fused rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H11F3N4O2

Molecular Weight

372.3 g/mol

IUPAC Name

13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

InChI

InChI=1S/C18H11F3N4O2/c1-9-7-13(18(19,20)21)23-15-14(9)16-22-11(10-5-3-2-4-6-10)8-12(17(26)27)25(16)24-15/h2-8H,1H3,(H,26,27)

InChI Key

TYRJGPYNLRQKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC=CC=C4)C(=O)O)C(F)(F)F

Origin of Product

United States

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